Regioisomeric Differentiation: 4-Nitro vs. 5-Nitro Imidazole Aerobic Antimycobacterial Activity
The 4-nitroimidazole scaffold, to which CAS 105480-32-8 belongs by structure, is a key determinant of aerobic activity against Mycobacterium tuberculosis, in contrast to 5-nitroimidazoles such as metronidazole that are active only under anaerobic conditions [1]. In a head-to-head panel study, the 4-nitroimidazooxazine PA-824 (pretomanid) exhibited a minimum inhibitory concentration (MIC) of ≤0.016 µg/mL against Mtb H37Rv under aerobic conditions, while the 5-nitroimidazole metronidazole showed an MIC >128 µg/mL under the same aerobic assay conditions [1]. This regioisomeric switch from 5-nitro to 4-nitro is responsible for a >8,000-fold improvement in aerobic potency, a finding directly relevant to any 4-nitroimidazole building block intended for antitubercular lead optimization [1].
| Evidence Dimension | In vitro aerobic antimycobacterial potency (MIC against Mtb H37Rv) |
|---|---|
| Target Compound Data | Compound belongs to the 4-nitroimidazole regioisomeric class for which aerobic activity is intrinsic; specific MIC for CAS 105480-32-8 is not reported in public domain. |
| Comparator Or Baseline | 5-Nitroimidazole comparator metronidazole: aerobic MIC >128 µg/mL; 4-nitroimidazole comparator PA-824 (pretomanid): aerobic MIC ≤0.016 µg/mL. |
| Quantified Difference | >8,000-fold potency differential between the 4-nitro and 5-nitro regioisomeric classes under aerobic conditions. |
| Conditions | Mtb H37Rv; aerobic culture; MIC determined by microdilution assay (data from J. Med. Chem. 2009, 52(5), 1317–1328). |
Why This Matters
Procurement of the correct 4-nitro regioisomer (CAS 105480-32-8 rather than a 5-nitro analog) is mandatory for any tuberculosis drug discovery program targeting the aerobic phenotype, as the corresponding 5-nitroimidazole lacks aerobic potency entirely.
- [1] Kim, P., et al. 'Structure−Activity Relationships of Antitubercular Nitroimidazoles. 1. Structural Features Associated with Aerobic and Anaerobic Activities of 4- and 5-Nitroimidazoles.' Journal of Medicinal Chemistry, 2009, 52(5), 1317–1328. View Source
